molecular formula C20H14BrN3O2 B11559530 2-(4-bromonaphthalen-1-yl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11559530
M. Wt: 408.2 g/mol
InChI Key: YSYHYRDKKUZSCN-UHFFFAOYSA-N
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Description

2-(4-BROMONAPHTHALEN-1-YL)-N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a bromonaphthalene moiety linked to an indole derivative through an acetohydrazide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMONAPHTHALEN-1-YL)-N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Bromonaphthalene Intermediate: The starting material, naphthalene, undergoes bromination to form 4-bromonaphthalene.

    Synthesis of the Indole Derivative: The indole derivative is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling Reaction: The bromonaphthalene intermediate is coupled with the indole derivative using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMONAPHTHALEN-1-YL)-N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromonaphthalene moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

2-(4-BROMONAPHTHALEN-1-YL)-N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-BROMONAPHTHALEN-1-YL)-N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMONAPHTHALEN-1-YL)ACETIC ACID: Shares the bromonaphthalene moiety but lacks the indole and acetohydrazide components.

    2-[(4-BROMONAPHTHALEN-1-YL)OXY]ACETOHYDRAZIDE: Similar structure but with an oxy linkage instead of the indole moiety.

Uniqueness

2-(4-BROMONAPHTHALEN-1-YL)-N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is unique due to its combination of the bromonaphthalene and indole moieties, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C20H14BrN3O2

Molecular Weight

408.2 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C20H14BrN3O2/c21-16-10-9-12(13-5-1-2-6-14(13)16)11-18(25)23-24-19-15-7-3-4-8-17(15)22-20(19)26/h1-10,22,26H,11H2

InChI Key

YSYHYRDKKUZSCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

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